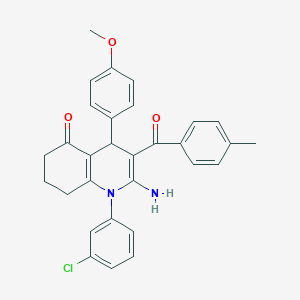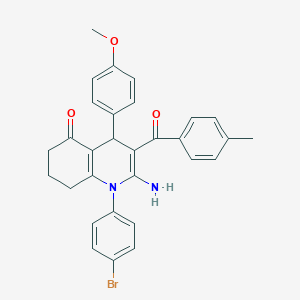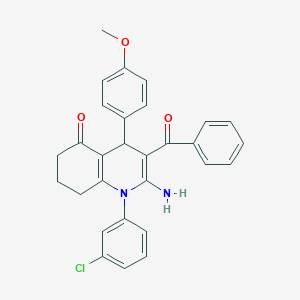![molecular formula C21H24N2O4 B304395 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidines. It has been the focus of many scientific studies due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione is not fully understood. However, it has been suggested that it works by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been found to activate the opioid receptors, which may contribute to its analgesic effects.
Biochemical and physiological effects:
1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been found to decrease the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response. In addition, it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione in lab experiments is its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities, which make it a promising compound for further research. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.
Orientations Futures
There are several future directions for the research of 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione. One of the directions is to further investigate its mechanism of action to optimize its use. Another direction is to explore its potential use as a drug delivery system. In addition, it would be interesting to study its effects on other inflammatory mediators and enzymes. Finally, it would be beneficial to investigate its potential use in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione is a promising compound that has been studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. However, further research is needed to fully understand its mechanism of action and optimize its use.
Méthodes De Synthèse
The synthesis of 1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione involves the reaction between 4-ethoxybenzaldehyde and 3-methoxyphenethylamine in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with maleic anhydride to obtain the final compound.
Applications De Recherche Scientifique
1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use as a drug delivery system.
Propriétés
Nom du produit |
1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione |
|---|---|
Formule moléculaire |
C21H24N2O4 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-17-9-7-16(8-10-17)23-20(24)14-19(21(23)25)22-12-11-15-5-4-6-18(13-15)26-2/h4-10,13,19,22H,3,11-12,14H2,1-2H3 |
Clé InChI |
ZGDKRMHVGBBXBE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















